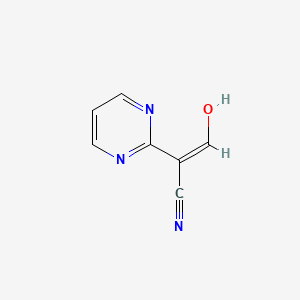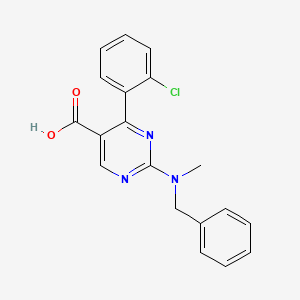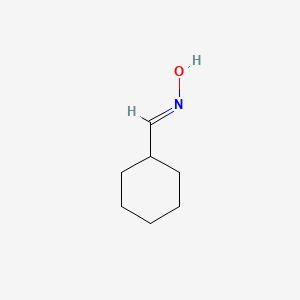![molecular formula C6H6N2O2 B13106175 4H-[1,3]dioxino[4,5-d]pyrimidine CAS No. 543673-02-5](/img/structure/B13106175.png)
4H-[1,3]dioxino[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-[1,3]dioxino[4,5-d]pyrimidine is a heterocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]dioxino[4,5-d]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of Meldrum’s acid with aldehydes and amines in the presence of a catalyst such as ceric ammonium nitrate (CAN). This reaction proceeds via a one-pot Biginelli reaction, yielding substituted derivatives of this compound .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
4H-[1,3]dioxino[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4H-[1,3]dioxino[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4H-[1,3]dioxino[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
4H-[1,3]dioxino[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different electronic properties and reactivity.
[1,3]dioxino[4,5-d]pyridine: A related compound with a nitrogen atom in a different position, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it valuable for various applications .
Propriétés
Numéro CAS |
543673-02-5 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
4H-[1,3]dioxino[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-9-4-10-6(5)8-3-7-1/h1,3H,2,4H2 |
Clé InChI |
JEXFNOPDQQERAA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=CN=C2OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
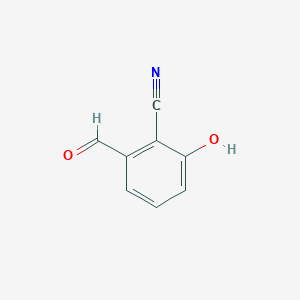
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)

![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
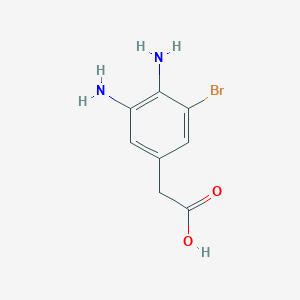
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)
